CK2-IN-7

Beschreibung

Eigenschaften

Molekularformel |

C19H14N4O2 |

|---|---|

Molekulargewicht |

330.3 g/mol |

IUPAC-Name |

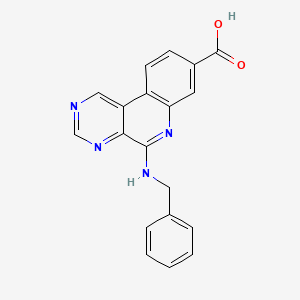

5-(benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid |

InChI |

InChI=1S/C19H14N4O2/c24-19(25)13-6-7-14-15-10-20-11-22-17(15)18(23-16(14)8-13)21-9-12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,21,23)(H,24,25) |

InChI-Schlüssel |

HEVVNKYNJCSHFA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(C=CC(=C3)C(=O)O)C4=CN=CN=C42 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

CK2-IN-7: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK2-IN-7, also referred to as compound 2 in its primary characterization literature, is a potent and highly selective inhibitor of Casein Kinase 2 (CK2)[1]. As a member of the naphthyridine chemical class, it represents a significant advancement in the development of chemical probes for interrogating CK2 biology. This document provides an in-depth technical overview of the mechanism of action of CK2-IN-7, including its biochemical and cellular activity, kinase selectivity, and its role in modulating downstream signaling pathways.

Core Mechanism of Action

CK2-IN-7 functions as an ATP-competitive inhibitor of Casein Kinase 2[1]. The crystal structure of CK2-IN-7 (referred to as compound 2 ) in complex with the alpha subunit of CK2 (CK2α) reveals that a pyrimidine nitrogen within its tricyclic system forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket. This interaction is fundamental to its inhibitory activity. Additionally, a carboxylic acid moiety on the inhibitor engages in a water-mediated hydrogen-bond network within the active site, further stabilizing the binding[1]. By occupying the ATP-binding site, CK2-IN-7 prevents the phosphorylation of CK2 substrates, thereby inhibiting its catalytic function.

Quantitative Inhibitory Activity

The inhibitory potency of CK2-IN-7 has been rigorously quantified through both biochemical and cellular assays. The following tables summarize the key quantitative data for its activity against the two catalytic isoforms of CK2, CK2α and CK2α'.

Table 1: Biochemical Inhibition of CK2 Isoforms by CK2-IN-7

| Target | Assay Type | IC50 (nM) |

| CK2α | Enzymatic (Eurofins) | 3.0 |

| CK2α' | Enzymatic (Eurofins) | <1.0 |

Data sourced from SGC-CK2-2 probe characterization, which is CK2-IN-7[2].

Table 2: Cellular Target Engagement of CK2-IN-7

| Target | Assay Type | IC50 (nM) |

| CK2α | NanoBRET | 920 |

| CK2α' | NanoBRET | 200 |

Data sourced from SGC-CK2-2 probe characterization, which is CK2-IN-7[2].

Kinase Selectivity Profile

A critical attribute of a chemical probe is its selectivity for the intended target over other related proteins. CK2-IN-7 has demonstrated exceptional selectivity across the human kinome.

Table 3: Kinome-wide Selectivity of CK2-IN-7

| Assay Platform | Kinases Profiled | Concentration | Selectivity Score (S10 at 1µM) |

| DiscoverX scanMAX | 403 (wild-type) | 1 µM | 0.007 |

Selectivity Score (S10) represents the fraction of kinases inhibited by more than 90%. A lower score indicates higher selectivity. At a concentration of 1 µM, only 3 out of 403 kinases showed inhibition of more than 90%[2].

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of CK2-IN-7.

Biochemical Kinase Inhibition Assay (Eurofins)

This assay quantifies the direct inhibitory effect of CK2-IN-7 on the enzymatic activity of purified CK2α and CK2α'. The general protocol involves:

-

Incubation of the respective purified CK2 isoform with a specific peptide substrate and ATP.

-

Addition of varying concentrations of CK2-IN-7 to the reaction mixture.

-

Measurement of the rate of phosphate transfer from ATP to the substrate, typically through radiometric or fluorescence-based detection methods.

-

Calculation of IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement (NanoBRET Assay)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the ability of CK2-IN-7 to bind to CK2α and CK2α' within intact cells. The protocol is as follows:

-

Transfection of cells with constructs expressing CK2α or CK2α' fused to a NanoLuciferase enzyme.

-

Addition of a fluorescently labeled tracer that binds to the ATP pocket of the kinase.

-

Incubation of the cells with varying concentrations of CK2-IN-7, which competes with the tracer for binding.

-

Measurement of the BRET signal, which decreases as the inhibitor displaces the fluorescent tracer.

-

Determination of IC50 values by analyzing the dose-response curve of BRET signal versus inhibitor concentration.

Kinome-wide Selectivity Profiling (scanMAX)

This assay assesses the selectivity of CK2-IN-7 against a large panel of human kinases. The methodology involves:

-

Immobilization of a DNA-tagged kinase library on a solid support.

-

Incubation of the kinases with a fixed concentration of CK2-IN-7 (e.g., 1 µM).

-

Addition of an ATP-site directed ligand coupled to a DNA tag.

-

Quantification of the amount of tagged ligand bound to each kinase using quantitative PCR. A reduction in ligand binding in the presence of CK2-IN-7 indicates inhibition.

-

Calculation of the percentage of inhibition for each kinase to determine the selectivity profile.

Signaling Pathway Modulation

Casein Kinase 2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby influencing a multitude of cellular signaling pathways critical for cell growth, proliferation, and survival[3]. The inhibition of CK2 by CK2-IN-7 is expected to impact these pathways. One of the most well-documented pathways regulated by CK2 is the PI3K/Akt signaling cascade.

CK2 can directly phosphorylate Akt1 at Ser129, which promotes its activity and stabilizes the phosphorylation at the PDK1-dependent activation site, Thr308[3]. Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, a phosphatase that counteracts PI3K signaling[3]. By inhibiting CK2, CK2-IN-7 can be expected to decrease the phosphorylation of Akt and relieve the inhibition of PTEN, leading to a downregulation of the pro-survival PI3K/Akt pathway.

Differential anticancer activity has been observed when CK2-IN-7 was profiled alongside a structurally distinct CK2 chemical probe, SGC-CK2-1, suggesting that while both target CK2, their downstream cellular consequences may vary depending on the cellular context[1].

Visualizing the Mechanism of Action and Pathway Impact

The following diagrams illustrate the mechanism of action of CK2-IN-7 and its putative impact on the PI3K/Akt signaling pathway.

Conclusion

CK2-IN-7 is a highly potent and selective chemical probe for the study of Casein Kinase 2. Its well-characterized ATP-competitive mechanism of action, coupled with its excellent selectivity profile, makes it an invaluable tool for dissecting the complex roles of CK2 in cellular signaling and disease. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers utilizing CK2-IN-7 in their investigations. Further studies employing this probe are anticipated to yield deeper insights into the specific downstream consequences of CK2 inhibition in various biological contexts.

References

The Potent and Selective CK2 Inhibitor: A Technical Guide to CK2-IN-7

For Immediate Release

This technical guide provides an in-depth overview of CK2-IN-7, a potent and highly selective inhibitor of Casein Kinase 2 (CK2), for researchers, scientists, and drug development professionals. CK2-IN-7, also identified as compound 2 in its discovery publication, serves as a valuable chemical probe for elucidating the multifaceted roles of CK2 in cellular signaling and disease.

Core Function and Mechanism of Action

CK2-IN-7 is a naphthyridine-based, ATP-competitive inhibitor of the serine/threonine kinase CK2[1]. CK2 is a constitutively active enzyme that plays a crucial role in a vast array of cellular processes, including cell cycle control, DNA repair, and the regulation of apoptosis[2][3][4]. Dysregulation of CK2 activity has been implicated in numerous diseases, most notably cancer, where it contributes to tumor progression by promoting cell proliferation and survival[5][6].

CK2-IN-7 exerts its function by binding to the ATP-binding pocket of the CK2α and CK2α' catalytic subunits, thereby preventing the phosphorylation of CK2 substrates[7][8]. This targeted inhibition disrupts downstream signaling pathways that are aberrantly activated in various pathological conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data for CK2-IN-7 (compound 2) and a structurally related negative control (compound 7), as reported in its primary publication.

| Compound | Target | NanoBRET IC50 (µM) |

| CK2-IN-7 (2) | CK2α | 0.130 |

| CK2α' | 0.033 | |

| Negative Control (7) | CK2α | >10 |

| CK2α' | >10 | |

| In-cell target engagement of CK2-IN-7 (compound 2) and its negative control (compound 7) as determined by NanoBRET assays. Data sourced from Davis-Gilbert ZW, et al. ACS Med Chem Lett. 2023[1][8]. |

| Compound | Kinase Profiled | Percent of Control at 1 µM |

| CK2-IN-7 (2) | CK2α | 0.1 |

| CK2α' | 0.1 | |

| Other Kinases (Broad Panel) | >99% of kinases with PoC > 90% | |

| Negative Control (7) | CK2α | 100 |

| CK2α' | 100 | |

| Kinome-wide selectivity of CK2-IN-7 (compound 2) and its negative control (compound 7). The data demonstrates the high selectivity of CK2-IN-7 for CK2 isoforms. Data sourced from Davis-Gilbert ZW, et al. ACS Med Chem Lett. 2023[1][7]. |

Key Signaling Pathways Affected by CK2 Inhibition

CK2 is a central node in numerous signaling pathways critical for cell growth, proliferation, and survival. Inhibition of CK2 by compounds like CK2-IN-7 can modulate these pathways, making it a promising strategy for therapeutic intervention, particularly in oncology.

Figure 1. Simplified diagram of key signaling pathways modulated by CK2. CK2-IN-7 inhibits CK2, thereby impacting multiple pro-survival and proliferative pathways such as PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the in vitro potency of CK2 inhibitors is through a radiometric assay or a fluorescence-based assay.

Materials:

-

Recombinant human CK2α or CK2α'/β holoenzyme.

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

-

ATP (with [γ-³²P]ATP for radiometric assays).

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

-

CK2-IN-7 (or other test compounds) dissolved in DMSO.

-

96-well plates.

-

Phosphocellulose paper and scintillation counter (for radiometric assay) or fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of CK2-IN-7 in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the CK2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding the peptide substrate and ATP (spiked with [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding phosphoric acid).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescence-based assays, measure the signal according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify the binding of a compound to its target protein within living cells.

Materials:

-

HEK293 cells (or other suitable cell line).

-

Plasmids encoding NanoLuc®-CK2α or NanoLuc®-CK2α' fusion proteins.

-

Transfection reagent.

-

NanoBRET™ Kinase Tracer.

-

CK2-IN-7 (or other test compounds) dissolved in DMSO.

-

Opti-MEM® I Reduced Serum Medium.

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

White, 96-well assay plates.

-

Luminometer capable of measuring BRET signals.

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-CK2 fusion construct and a carrier DNA. Plate the transfected cells into 96-well plates and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of CK2-IN-7. Add the compound dilutions to the cells, followed by the addition of the NanoBRET™ Tracer.

-

Incubation: Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.

-

Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.

-

Measurement: Read the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.

-

Data Analysis: Calculate the raw BRET ratio (acceptor emission/donor emission). Normalize the data to vehicle (DMSO) and positive control (a known potent inhibitor) wells to determine the percent inhibition. Calculate the IC50 values from the dose-response curves.

Conclusion

CK2-IN-7 is a highly potent and selective chemical probe for the study of CK2 kinase. Its well-characterized in vitro and in-cell activity, combined with its exquisite selectivity, makes it an invaluable tool for dissecting the complex roles of CK2 in health and disease. This guide provides the foundational technical information required for its effective use in research and drug discovery endeavors.

References

- 1. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CK2 Regulation: Perspectives in 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]

- 6. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

CK2-IN-7: A Technical Guide to a Selective Naphthyridine-Based CK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase CK2 (formerly Casein Kinase 2) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation is frequently associated with various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of CK2-IN-7, a potent and highly selective naphthyridine-based inhibitor of CK2. CK2-IN-7, also referred to as compound 2 in the primary literature, serves as a valuable chemical probe for elucidating the cellular functions of CK2.[1][2][3] This guide details its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its effects on cellular signaling pathways.

Introduction to CK2-IN-7

CK2-IN-7 is a small molecule inhibitor belonging to the naphthyridine chemical class.[1][2] It was developed as a highly selective chemical probe to investigate the biology mediated by CK2, distinguishing its effects from those of less selective inhibitors.[1][2] Structurally, it is designed to bind to the ATP-binding pocket of the catalytic subunits of CK2 (CK2α and CK2α').[4] A key feature of its design is the inclusion of a pyrimidine ring, which contributes to its high selectivity.[4]

A structurally similar compound, compound 7, which lacks a crucial hinge-binding nitrogen, was designed as a negative control and shows no significant binding to CK2, making it a useful tool for validating the on-target effects of CK2-IN-7.[1][2]

Mechanism of Action

CK2-IN-7 functions as an ATP-competitive inhibitor of CK2.[5] It binds to the ATP-binding site located on the catalytic α and α' subunits of the CK2 holoenzyme.[4][5] The crystal structure of CK2-IN-7 in complex with CK2α (PDB accession code: 8BGC) reveals that the naphthyridine core occupies the adenine-binding pocket.[1][2][4] A key interaction involves a hydrogen bond between a nitrogen atom in the pyrimidine ring and the hinge region of the kinase. Additionally, a carboxylic acid moiety on the inhibitor forms a water-mediated hydrogen bond network within the active site, contributing to its high potency.[1][4] By occupying the ATP-binding pocket, CK2-IN-7 prevents the binding of ATP, thereby inhibiting the phosphorylation of CK2 substrates.[5]

Quantitative Inhibitory Data

The potency and selectivity of CK2-IN-7 have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro and Cellular Potency of CK2-IN-7 against CK2 Isoforms

| Assay Type | Target | IC50 (nM) | Reference |

| NanoBRET | CK2α | 36 | [4] |

| NanoBRET | CK2α' | 16 | [4] |

| Enzymatic Assay | CK2α | 3 | [4] |

Table 2: Kinase Selectivity Profile of CK2-IN-7

A kinome-wide selectivity profile demonstrated that CK2-IN-7 is an exquisitely selective inhibitor for CK2α and CK2α'.[1][2] When tested against a panel of kinases, it showed minimal off-target activity. The following table highlights its selectivity against highly homologous kinases from the CMGC family.

| Kinase Target | Percent of Control (PoC) at 1 µM |

| DYRK1A | >90% |

| DYRK1B | >90% |

| HIPK1 | >90% |

| HIPK2 | >90% |

| HIPK3 | >90% |

| HIPK4 | >90% |

Data extracted from the primary literature, indicating a lack of significant inhibition of these off-targets.

Table 3: Antiproliferative Activity of CK2-IN-7 in Cancer Cell Lines

The antiproliferative effects of CK2-IN-7 were evaluated against a panel of cancer cell lines, revealing differential sensitivity.

| Cell Line | Cancer Type | GI50 (µM) |

| U937 | Myeloid Leukemia | < 1 |

| MDA-MB-231 | Triple-Negative Breast Cancer | > 10 |

Note: In contrast to some other CK2 inhibitors, CK2-IN-7 did not exhibit broad-spectrum antiproliferative activity across a large panel of cancer cell lines, suggesting that the role of CK2 in cancer cell proliferation is context-dependent.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of CK2-IN-7.

Synthesis of CK2-IN-7

A general procedure for the synthesis of naphthyridine-based compounds, including CK2-IN-7, involves a multi-step process. A key step is the Suzuki coupling reaction.

General Suzuki Coupling Protocol:

-

Dissolve the naphthyridine core (1 equivalent), a suitable boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.1 equivalents) in a solvent mixture of toluene and an aqueous sodium carbonate solution.

-

Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to yield the final compound.[6]

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay is used to quantify the binding of CK2-IN-7 to CK2α and CK2α' in living cells.

Protocol Overview:

-

Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding a NanoLuc®-CK2 fusion protein (either CK2α or CK2α').

-

Cell Seeding: After transfection, cells are seeded into 96-well or 384-well plates.

-

Compound Treatment: Cells are pre-treated with the NanoBRET™ Tracer K-10, followed by the addition of various concentrations of CK2-IN-7 or a vehicle control.

-

Signal Measurement: After a 1-hour incubation, the BRET signal is measured using a luminometer capable of detecting donor and acceptor emission wavelengths.

-

Data Analysis: The BRET ratio is calculated, and IC50 values are determined by plotting the BRET ratio against the inhibitor concentration using a sigmoidal dose-response curve.[7]

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This biochemical assay measures the direct inhibitory effect of CK2-IN-7 on the enzymatic activity of purified CK2.

Protocol Overview:

-

Reaction Setup: Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT.

-

Add the purified CK2 enzyme, the test compound (CK2-IN-7 at various concentrations), and a specific peptide substrate to a 384-well plate.

-

Initiate Reaction: Start the kinase reaction by adding ATP at a concentration close to its Km value.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: The luminescent signal is measured, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[6]

Western Blot Analysis for Downstream Signaling

This technique is used to assess the effect of CK2-IN-7 on the phosphorylation of downstream CK2 substrates in cells.

Protocol Overview:

-

Cell Treatment: Plate cells (e.g., MDA-MB-231) and treat with various concentrations of CK2-IN-7, a positive control (e.g., SGC-CK2-1), and a vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated substrate (e.g., phospho-AKT Ser129) and the total protein.

-

Detection: After washing, incubate the membrane with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein level.[8]

Signaling Pathways and Biological Effects

CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby influencing numerous signaling pathways critical for cancer cell biology.[9] Inhibition of CK2 with selective inhibitors like CK2-IN-7 can modulate these pathways.

Key Signaling Pathways Modulated by CK2

-

PI3K/Akt Pathway: CK2 can directly phosphorylate Akt at Ser129, which is a crucial step for its full activation. Inhibition of CK2 leads to a decrease in p-Akt (S129) levels, thereby attenuating downstream pro-survival signals.[8][10]

-

Wnt/β-catenin Pathway: CK2 is known to regulate multiple components of the Wnt signaling pathway. It can phosphorylate β-catenin, promoting its stability and transcriptional activity. Inhibition of CK2 can lead to a reduction in β-catenin levels and the transcription of Wnt target genes.[10][11]

-

NF-κB Pathway: CK2 can enhance the activity of the NF-κB pathway, which is involved in inflammation and cell survival.

-

JAK/STAT Pathway: CK2 can potentiate the activation of STAT3, a key transcription factor in many cancers.

The diagram below illustrates the central role of CK2 in these key oncogenic signaling pathways.

Experimental Workflow for CK2-IN-7 Characterization

The characterization of a selective kinase inhibitor like CK2-IN-7 follows a logical progression from initial synthesis to in-depth biological evaluation.

Logical Relationships of Naphthyridine-Based Inhibitors

CK2-IN-7 is part of a broader class of naphthyridine-based CK2 inhibitors. Its relationship with the clinical candidate CX-4945 and the designed negative control (Compound 7) provides important context for its use as a chemical probe.

Conclusion

CK2-IN-7 is a potent and exceptionally selective naphthyridine-based inhibitor of protein kinase CK2.[1][2] Its well-characterized profile, along with the availability of a structurally related negative control, makes it a superior chemical probe for dissecting the specific roles of CK2 in cellular processes.[1][2] The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate its use by the scientific community to further explore CK2 as a therapeutic target in cancer and other diseases. The differential antiproliferative effects observed with CK2-IN-7 underscore the importance of using highly selective inhibitors to accurately probe the complex biology of this pleiotropic kinase.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling the Biological Activity of CK2-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation is frequently implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[2][3] CK2-IN-7 has emerged as a novel, allosteric inhibitor of the CK2α catalytic subunit, offering a distinct mechanism of action compared to traditional ATP-competitive inhibitors.[4] This technical guide provides an in-depth overview of the biological activity of CK2-IN-7, summarizing key quantitative data, detailing experimental methodologies, and visualizing its interactions within cellular signaling pathways.

Core Concepts: Mechanism of Action

CK2-IN-7 is an aryl 2-aminothiazole derivative that functions as a non-ATP competitive inhibitor of CK2α.[4] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, CK2-IN-7 binds to a distinct allosteric site. This interaction induces a conformational change in the kinase, stabilizing an inactive state and thereby preventing substrate phosphorylation.[4] This allosteric mode of action provides a basis for enhanced selectivity and potentially a more favorable side-effect profile compared to ATP-competitive inhibitors.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for CK2-IN-7.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 3.4 µM | Purified CK2α | In vitro kinase assay | [4] |

Table 1: In Vitro Potency of CK2-IN-7

Key Signaling Pathways Modulated by CK2 Inhibition

Inhibition of CK2, including through the action of allosteric inhibitors like CK2-IN-7, is known to impact several critical signaling pathways that are often dysregulated in cancer. While direct experimental evidence for CK2-IN-7's effect on these pathways is still emerging, the known roles of CK2 provide a strong basis for its expected biological impact.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 can directly phosphorylate and activate Akt, a key component of this pathway.[2] By inhibiting CK2, CK2-IN-7 is expected to downregulate Akt activity, leading to decreased cell survival and proliferation.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory role of CK2-IN-7.

NF-κB Signaling Pathway

The NF-κB pathway is crucial for regulating immune responses, inflammation, and cell survival. CK2 can promote NF-κB activation by phosphorylating IκBα, its inhibitor, leading to IκBα degradation and the release of NF-κB to translocate to the nucleus.[2] Inhibition of CK2 by CK2-IN-7 would be expected to suppress this pro-survival signaling.

Caption: NF-κB signaling and the inhibitory effect of CK2-IN-7.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. CK2 can phosphorylate β-catenin, promoting its stability and nuclear translocation, where it acts as a transcriptional co-activator for genes involved in proliferation.[5] CK2-IN-7, by inhibiting CK2, is anticipated to destabilize β-catenin and reduce the transcription of its target genes.

Caption: Wnt/β-catenin signaling and the inhibitory role of CK2-IN-7.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a compound's biological activity. The following sections outline the methodologies used to characterize CK2-IN-7 and provide a framework for future investigations.

In Vitro Kinase Assay (General Protocol for Allosteric Inhibitors)

This protocol is adapted from methodologies used for characterizing allosteric kinase inhibitors and can be applied to CK2-IN-7.

Objective: To determine the half-maximal inhibitory concentration (IC50) of CK2-IN-7 against CK2α.

Materials:

-

Recombinant human CK2α

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

CK2-IN-7

-

ATP (γ-32P-ATP for radiometric assay or cold ATP for mobility shift or luminescence-based assays)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µM ATP)

-

Detection reagents (specific to the assay format, e.g., phosphocellulose paper for radiometric assay, ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare a serial dilution of CK2-IN-7 in DMSO.

-

In a microplate, add the kinase reaction buffer, the specific peptide substrate, and the diluted CK2-IN-7 or DMSO (vehicle control).

-

Initiate the kinase reaction by adding recombinant CK2α.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Start the reaction by adding ATP.

-

Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting, fluorescence, or luminescence).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a compound in a cellular context.

Objective: To demonstrate the direct binding of CK2-IN-7 to CK2α within intact cells.

Materials:

-

Cancer cell line expressing CK2α (e.g., HCT116, HeLa)

-

CK2-IN-7

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibody specific for CK2α

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagents

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with CK2-IN-7 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble CK2α in the supernatant by Western blotting using a specific CK2α antibody.

-

A shift in the melting curve to a higher temperature in the presence of CK2-IN-7 indicates target engagement.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

CK2-IN-7 represents a promising pharmacological tool for the investigation of CK2 biology and a potential starting point for the development of novel anticancer therapeutics. Its allosteric mechanism of action offers a distinct advantage in terms of selectivity. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the biological activity and therapeutic potential of this intriguing CK2 inhibitor. Future studies should focus on elucidating the specific cellular effects of CK2-IN-7 across a panel of cancer cell lines and its detailed impact on the key signaling pathways discussed herein.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

CK2-IN-7 discovery and development

An In-Depth Technical Guide on the Discovery and Development of CK2-IN-7, a Potent Pyrazolo[1,5-a]pyrimidine Inhibitor of Protein Kinase CK2

Introduction

Protein Kinase CK2, formerly known as Casein Kinase II, is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 activity is frequently implicated in various human diseases, most notably cancer, where it acts as a key node in multiple oncogenic signaling pathways. This has established CK2 as a compelling therapeutic target for the development of novel anti-cancer agents.

This technical guide provides a comprehensive overview of the discovery and development of a potent and selective CK2 inhibitor, herein referred to as CK2-IN-7. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of inhibitors, which have been systematically optimized to achieve high potency and desirable pharmacological properties. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical development of CK2 inhibitors.

Discovery and Design Rationale

The discovery of CK2-IN-7 stemmed from a structure and property-based drug design campaign aimed at identifying novel inhibitors of CK2 with improved potency, selectivity, and in vivo activity. The pyrazolo[1,5-a]pyrimidine scaffold was identified as a promising starting point due to its ability to effectively interact with the ATP-binding site of the CK2 kinase.

Early lead compounds in this series, while potent, exhibited suboptimal physicochemical properties. Subsequent optimization efforts focused on modifying key positions of the scaffold to enhance drug-like characteristics such as lower lipophilicity and reduced human plasma protein binding. This led to the design and synthesis of a series of 5-anilinopyrazolo[1,5-a]pyrimidine derivatives, including the highly potent CK2-IN-7 (a representative of the "compound 7" series from the foundational study).

Quantitative Data Summary

The inhibitory activity and cellular effects of CK2-IN-7 and related compounds were quantified through a series of in vitro assays. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against CK2

| Compound ID | CK2α IC50 (nM) | pAKTS129 IC50 (µM) |

| CK2-IN-7 (7i) | < 3 | 0.03 |

| Analog 7a | - | - |

| Analog 7l | - | - |

| CX-4945 | - | - |

Data presented for CK2-IN-7 (7i) is representative of the most potent compounds in the series. IC50 values for CK2α were determined by in vitro kinase assays. pAKTS129 IC50 values were determined in cellular assays as a measure of target engagement.

Table 2: Physicochemical and Pharmacokinetic Properties of Selected Compounds

| Compound ID | cLogP | hERG IC50 (µM) | Rat Microsomal Clearance (µL/min/mg) |

| CK2-IN-7 (7i) | - | > 30 | - |

| Analog 7l | - | > 30 | - |

These properties were evaluated to guide the selection of candidates with favorable drug-like characteristics.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro CK2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the CK2α catalytic subunit.

Materials:

-

Recombinant human CK2α

-

CK2-specific peptide substrate (RRRADDSDDDDD)

-

[γ-33P]ATP

-

Test compounds dissolved in DMSO

-

Assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

A reaction mixture is prepared containing the assay buffer, peptide substrate, and recombinant CK2α enzyme.

-

Test compounds are serially diluted in DMSO and added to the reaction mixture.

-

The kinase reaction is initiated by the addition of [γ-33P]ATP.

-

The reaction is allowed to proceed for a specified time at 30°C.

-

The reaction is stopped, and the mixture is transferred to a phosphocellulose filter plate to capture the phosphorylated peptide.

-

The plate is washed to remove unincorporated [γ-33P]ATP.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular pAKTS129 Assay

Objective: To assess the ability of test compounds to inhibit CK2 activity within a cellular context by measuring the phosphorylation of a direct downstream substrate, AKT at serine 129.

Materials:

-

Human cancer cell line (e.g., DLD-1)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Lysis buffer

-

Primary antibodies: anti-pAKT(S129) and anti-total AKT

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Western blotting equipment and reagents

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with serially diluted test compounds for a specified duration.

-

Following treatment, cells are washed and lysed to extract total protein.

-

Protein concentration is determined using a standard protein assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies against pAKT(S129) and total AKT.

-

The membrane is washed and incubated with the appropriate secondary antibody.

-

The signal is detected using a suitable substrate, and the band intensities are quantified.

-

The ratio of pAKT(S129) to total AKT is calculated, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving CK2 and the general workflow for inhibitor screening and evaluation.

Caption: The CK2 signaling pathway and the inhibitory action of CK2-IN-7.

Caption: General experimental workflow for the discovery and development of CK2 inhibitors.

Conclusion

CK2-IN-7 represents a significant advancement in the development of potent and selective inhibitors of Protein Kinase CK2. The systematic, structure-guided optimization of the pyrazolo[1,5-a]pyrimidine scaffold has yielded compounds with excellent in vitro potency and promising drug-like properties. The detailed experimental protocols and workflow provided in this guide offer a framework for the continued evaluation and development of this and other novel CK2 inhibitors. Further preclinical studies are warranted to fully elucidate the therapeutic potential of CK2-IN-7 in various oncology indications.

The Role of CK2-IN-7 in Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is frequently implicated in tumorigenesis, making it a compelling target for cancer therapy. This technical guide provides an in-depth analysis of CK2-IN-7, a potent and highly selective naphthyridine-based inhibitor of CK2. We will delve into its mechanism of action, its effects on cancer cell signaling pathways, and present detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CK2 inhibition.

Introduction to CK2-IN-7

CK2-IN-7 (also referred to as compound 2 in seminal literature) is a recently developed small molecule inhibitor of Protein Kinase CK2. It belongs to the naphthyridine class of compounds and has demonstrated exceptional potency and selectivity for the CK2α and CK2α' catalytic subunits.[1][2] Its high selectivity makes it a valuable chemical probe for elucidating the specific roles of CK2 in cellular signaling, distinguishing its effects from those of less selective inhibitors that may exhibit off-target activities.[1][3]

Chemical Structure:

References

An In-depth Technical Guide on the Effects of CK2 Inhibition on Neuroinflammation Pathways

A Note on the Inhibitor "CK2-IN-7": While this guide addresses the effects of inhibiting Casein Kinase 2 (CK2) on neuroinflammation, it is important to clarify the nomenclature of the inhibitor "CK2-IN-7". Publicly available research specifically detailing the neuroinflammatory effects of a compound with the exact designation "CK2-IN-7" is limited. One commercially available compound with this name is identified as 4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid[1]. However, the body of research on CK2's role in neuroinflammation predominantly features other well-characterized inhibitors. Therefore, to provide a comprehensive and data-rich technical guide, this document will focus on the effects of potent and selective CK2 inhibitors, primarily SGC-CK2-1 and the clinical candidate CX-4945, on neuroinflammatory pathways. This approach allows for a thorough exploration of the topic based on available scientific literature.

Executive Summary

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a critical component in the pathogenesis of various neurodegenerative diseases.[2] Protein Kinase CK2 has emerged as a significant regulator of these inflammatory processes.[3][4][5] This technical guide provides a detailed overview of the role of CK2 in modulating neuroinflammatory signaling pathways, with a focus on the effects of its inhibition. Through a comprehensive review of existing literature, this document outlines the impact of CK2 inhibitors on key inflammatory pathways, presents quantitative data on the reduction of pro-inflammatory markers, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows. This guide is intended for researchers, scientists, and professionals in drug development who are focused on novel therapeutic strategies for neuroinflammatory and neurodegenerative disorders.

The Role of CK2 in Neuroinflammatory Signaling Pathways

CK2 is a pleiotropic, constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, thereby regulating a multitude of cellular processes, including those central to the inflammatory response.[6] In the context of the central nervous system, CK2 is highly expressed and has been implicated in the activation of both microglia and astrocytes, the resident immune cells of the brain.[3][6] Elevated levels of CK2 have been observed in astrocytes of Alzheimer's disease (AD) patients, particularly in proximity to amyloid plaques.[4] Inhibition of CK2 has been shown to suppress glial inflammation, positioning it as a promising therapeutic target.[2][7]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines.[8] CK2 has been shown to be a critical positive regulator of the NF-κB pathway at multiple levels. In glial cells, upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), CK2 can directly phosphorylate key components of the NF-κB signaling cascade. Specifically, CK2 has been shown to phosphorylate the NF-κB p65 subunit at serine 529, a modification that enhances its transcriptional activity.[4][7][9] Furthermore, CK2 can phosphorylate IκBα, the inhibitor of NF-κB, promoting its degradation and the subsequent release and nuclear translocation of the active NF-κB dimer.[4][7]

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade in cytokine-mediated inflammation.[10][11] CK2 has been identified as an essential component for the activation of STAT1 and STAT3 in response to various cytokines, including members of the IL-6 family.[10] Inhibition of CK2 has been shown to prevent the phosphorylation of STAT proteins, which is a critical step for their dimerization, nuclear translocation, and subsequent gene transcription.[10] The dysregulation of the JAK/STAT pathway is associated with chronic inflammation and cancer.[10][12]

Quantitative Data on the Effects of CK2 Inhibition

The inhibition of CK2 leads to a quantifiable reduction in the expression and secretion of pro-inflammatory cytokines in glial cells. The following tables summarize the in vitro efficacy of the CK2 inhibitors SGC-CK2-1 and CX-4945.

Table 1: In Vitro Efficacy of SGC-CK2-1 on Pro-inflammatory Cytokine Expression in LPS-stimulated Human iPSC-derived Microglia-like Cells (MGLs)

| Cell Type | Treatment | IL-6 mRNA Reduction | IL-1β mRNA Reduction | IL-6 Secretion Reduction | IL-1β Secretion Reduction | Reference |

| WT MGLs | 10 nM SGC-CK2-1 | Significant | Significant | More effective than CX-4945 | More effective than CX-4945 | [3][5] |

| FAD MGLs | 10 nM SGC-CK2-1 | Significant | Significant | More effective than CX-4945 | More effective than CX-4945 | [3][5] |

Table 2: In Vitro Efficacy of CX-4945 on Pro-inflammatory Cytokine Expression

| Cell Type | Treatment | Effect | Reference |

| Human U373 Astrocytoma Cells | CX-4945 | Dose-dependent reduction of IL-1β or TNF-α induced MCP-1 and IL-6 secretion | [13] |

| Human Primary Adult Astrocytes | CX-4945 | Dose-dependent reduction of IL-1β or TNF-α induced MCP-1 and IL-6 secretion | [13] |

| WT MGLs | 500 nM CX-4945 | Reduced IL-6 and IL-1β mRNA and secretion | [3][5] |

| FAD MGLs | 500 nM CX-4945 | Reduced IL-6 and IL-1β mRNA and secretion | [3][5] |

| U-87 Glioblastoma Cells | 10-15 µM CX-4945 | Reduced expression of HO-1 and MnSOD | [14] |

| hCMEC/D3 Cells | 10-15 µM CX-4945 | Reduced p-CK2 levels | [14] |

Experimental Protocols

The following protocols are generalized methodologies based on the cited literature for studying the effects of CK2 inhibitors on neuroinflammation in vitro.

In Vitro Model of Neuroinflammation using Microglia or Astrocytes

-

Cell Culture:

-

Culture human iPSC-derived microglia-like cells (MGLs) or primary astrocytes in appropriate media and conditions. For MGLs, this may involve differentiation from iPSCs over several weeks.[3][5] Astrocytes can be cultured from primary tissue or as cell lines (e.g., U373).[13]

-

Plate cells at a suitable density in multi-well plates (e.g., 24- or 96-well plates) and allow them to adhere and stabilize.

-

-

Induction of Inflammation:

-

Prepare a stock solution of lipopolysaccharide (LPS) from E. coli in sterile, endotoxin-free water or saline.[3][5][15][16]

-

Stimulate the cells with LPS at a final concentration typically ranging from 100 ng/mL to 1 µg/mL to induce a pro-inflammatory response.[3][5] Alternatively, for astrocytes, a combination of TNF-α and IL-1β can be used.[13][17]

-

Include a vehicle control group (cells treated with the vehicle used to dissolve LPS or cytokines).

-

-

Treatment with CK2 Inhibitor:

-

Prepare stock solutions of the CK2 inhibitor (e.g., SGC-CK2-1, CX-4945) in a suitable solvent such as DMSO.

-

Pre-treat the cells with the CK2 inhibitor at various concentrations for a period of 1-2 hours before the addition of the inflammatory stimulus. Alternatively, co-treat the cells with the inhibitor and the inflammatory stimulus.[3][5]

-

Include a vehicle control for the inhibitor.

-

-

Incubation:

-

Measurement of Inflammatory Markers:

-

Quantitative PCR (qPCR) for mRNA Expression:

-

After the incubation period, lyse the cells and extract total RNA.

-

Synthesize cDNA from the RNA template.

-

Perform qPCR using specific primers for target genes (e.g., IL6, IL1B, TNF) and a housekeeping gene for normalization (e.g., GAPDH).

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) or Multiplex Assay for Protein Secretion:

-

Conclusion

The inhibition of Protein Kinase CK2 represents a compelling therapeutic strategy for mitigating neuroinflammation. The available data strongly support the role of CK2 as a key driver of pro-inflammatory signaling in both microglia and astrocytes, primarily through the potentiation of the NF-κB and JAK/STAT pathways. Potent and selective inhibitors of CK2, such as SGC-CK2-1, have demonstrated significant efficacy in reducing the production of key inflammatory cytokines in cellular models of neuroinflammation.[3][5] Further research and development of brain-penetrant CK2 inhibitors are warranted to explore their full therapeutic potential in treating neurodegenerative diseases where neuroinflammation is a key pathological feature. This guide provides a foundational understanding of the mechanisms involved and the methodologies to further investigate this promising area of research.

References

- 1. medkoo.com [medkoo.com]

- 2. CK2 inhibition suppresses glial inflammation in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of a Selective Chemical Probe Validates That CK2 Mediates Neuroinflammation in a Human Induced Pluripotent Stem Cell-Derived Microglial Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Evaluation of a Selective Chemical Probe Validates That CK2 Mediates Neuroinflammation in a Human Induced Pluripotent Stem Cell-Derived Microglial Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Evaluation of a Selective Chemical Probe Validates That CK2 Mediates Neuroinflammation in a Human Induced Pluripotent Stem Cell-Derived Microglial Model [frontiersin.org]

- 7. CK2 inhibition suppresses glial inflammation in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct Roles of CK2- and AKT-Mediated NF-κB Phosphorylations in Clasmatodendrosis (Autophagic Astroglial Death) within the Hippocampus of Chronic Epilepsy Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of protein kinase II (CK2) prevents induced signal transducer and activator of transcription (STAT) 1/3 and constitutive STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of JAK/STAT in the Neuroinflammation and its Association with Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modeling neuroinflammatory interactions between microglia and astrocytes in a human iPSC-based coculture platform - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inflammatory cytokine levels correlate with amyloid load in transgenic mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Potential of Protein Kinase CK2 Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase CK2, a ubiquitous serine/threonine kinase, is a critical regulator of a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in various diseases, most notably cancer.[1][2] Emerging evidence, however, has cast a spotlight on CK2's significant role in the life cycle of numerous viruses, positioning it as a promising host-directed target for broad-spectrum antiviral therapies.[1][3] By targeting a host factor, CK2 inhibitors offer the potential for a higher barrier to resistance compared to direct-acting antivirals.[4][5] This technical guide explores the antiviral properties of CK2 inhibition, focusing on the mechanisms of action, summarizing key in vitro efficacy data, and detailing the experimental protocols used to elucidate these antiviral effects. While the specific inhibitor "CK2-IN-7" did not yield specific data in the reviewed literature, this document will focus on the broader class of CK2 inhibitors and utilize data from well-characterized compounds such as CX-4945 (Silmitasertib) and the peptide inhibitor CIGB-325 as illustrative examples.

The Role of CK2 in Viral Infections

Protein kinase CK2 is exploited by a diverse range of viruses to facilitate their replication and propagation. Its involvement has been identified in the life cycles of viruses including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Influenza virus, Herpes Simplex Virus-1 (HSV-1), and various coronaviruses.[1][6] Viruses co-opt CK2's kinase activity to phosphorylate both viral and host proteins, thereby modulating various stages of the viral life cycle, from entry and replication to assembly and egress.[6][7][8]

A key example of this host-virus interaction is the phosphorylation of the viral nucleocapsid (N) protein by CK2, a phenomenon observed in coronaviruses such as SARS-CoV, MERS-CoV, and SARS-CoV-2.[4][7] This phosphorylation is believed to be crucial for viral replication and self-assembly.[7] Furthermore, CK2 activity has been linked to the regulation of host antiviral responses, including the interferon (IFN) pathway, suggesting that its inhibition could enhance the host's innate immunity.[6]

Mechanism of Action of CK2 Inhibitors' Antiviral Activity

The primary mechanism by which CK2 inhibitors exert their antiviral effects is through the competitive inhibition of the ATP-binding site on the CK2α catalytic subunit.[2] By blocking the kinase activity of CK2, these inhibitors prevent the phosphorylation of key viral and cellular substrates that are essential for viral replication.

One of the key signaling pathways implicated in the antiviral action of CK2 inhibitors is the PI3K/Akt pathway.[4] CK2 is known to regulate this pathway, which is involved in cell survival and proliferation. In the context of a viral infection, such as with bovine coronavirus (BCoV), treatment with a CK2 inhibitor has been shown to impair the phosphorylation of the downstream protein RPS6, a biomarker for PI3K/Akt pathway activation.[4]

The proposed antiviral mechanism of action for CK2 inhibitors is multifaceted and includes:

-

Direct inhibition of viral protein phosphorylation: Preventing the CK2-mediated phosphorylation of viral proteins like the nucleocapsid protein, which is critical for viral replication and assembly.[4][7]

-

Modulation of host signaling pathways: Interfering with cellular pathways, such as the PI3K/Akt pathway, that are hijacked by the virus to support its replication.[4]

-

Enhancement of host antiviral responses: Potentiating the host's innate immune response, for instance, by augmenting the effects of interferon-β (IFN-β) against viruses like HSV-1.[6]

Quantitative In Vitro Antiviral Activity

The in vitro antiviral efficacy of CK2 inhibitors has been demonstrated against several viruses. The following tables summarize the available quantitative data for representative CK2 inhibitors.

| Compound | Virus | Cell Line | EC50 (µM) * | CC50 (µM) ** | Reference |

| CIGB-325 | Bovine Coronavirus (BCoV) | MDBK | ~25 | >100 | [9] |

| CX-4945 | Bovine Coronavirus (BCoV) | MDBK | Not explicitly stated, but showed significant protection from CPE | >100 | [4][5] |

| TBB | Herpes Simplex Virus-1 (HSV-1) | HEL | Not explicitly stated, but enhanced IFN-β effect | Not specified | [6] |

| TMCB | Herpes Simplex Virus-1 (HSV-1) | HEL | Not explicitly stated, but enhanced IFN-β effect | Not specified | [6] |

*EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. **CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of the cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to evaluate the antiviral properties of CK2 inhibitors.

Cell Viability and Cytotoxicity Assay

This assay is crucial for determining the concentration range at which a compound can be tested for antiviral activity without causing significant toxicity to the host cells.

-

Cell Seeding: Madin-Darby Bovine Kidney (MDBK) cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with serial dilutions of the CK2 inhibitor (e.g., CIGB-325) for a period that mirrors the duration of the antiviral assay (e.g., 4 days).

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm), and the CC50 value is calculated from the dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This assay provides a qualitative and quantitative measure of a compound's ability to protect cells from virus-induced damage.

-

Cell Preparation and Pre-treatment: MDBK cells are seeded in 96-well plates. Prior to infection, the cells are pre-treated with various concentrations of the CK2 inhibitor for 1 hour.[9]

-

Viral Infection: The cells are then infected with a specific titer of the virus (e.g., 14,000 TCID50/well of BCoV) and allowed to attach for 1 hour.[9]

-

Incubation: The virus-containing medium is removed, and fresh medium with the corresponding concentration of the CK2 inhibitor is added. The plates are incubated for 4 days.[9]

-

CPE Evaluation: The cytopathic effect is visually assessed under a microscope. Cell viability can be quantified using methods like the MTT assay to determine the EC50.

Plaque Reduction Assay

This assay quantifies the effect of a compound on the production of infectious virus particles.

-

Cell Infection: Confluent monolayers of cells (e.g., MDBK) are infected with a low multiplicity of infection (MOI) of the virus.

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the CK2 inhibitor.

-

Plaque Visualization: After an incubation period that allows for plaque formation (e.g., 3-4 days), the cells are fixed and stained (e.g., with crystal violet).

-

Quantification: The number of plaques in the treated wells is counted and compared to the untreated control to determine the concentration of the inhibitor that reduces the plaque number by 50% (IC50).

Quantitative Reverse Transcription PCR (qRT-PCR)

This technique is used to measure the levels of viral RNA within infected cells, providing a direct measure of viral replication.

-

Cell Treatment and Infection: Cells are treated with the CK2 inhibitor and infected with the virus as described in the CPE assay.

-

RNA Extraction: At a specific time point post-infection (e.g., 24 hours), total RNA is extracted from the cells using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for quantitative PCR with primers specific for a viral gene (e.g., the BCoV N protein gene) and a host housekeeping gene (for normalization). The relative expression of the viral gene is calculated to determine the effect of the inhibitor on viral RNA levels.[4]

Western Blot Analysis

Western blotting is employed to detect and quantify the levels of specific viral proteins in infected cells.

-

Protein Extraction: Infected and treated cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for a viral protein (e.g., BCoV N protein) or a host signaling protein (e.g., phosphorylated RPS6), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein levels.[4]

Pull-Down Assay

This method is used to identify interactions between the CK2 inhibitor and cellular or viral proteins.

-

Bait Preparation: The CK2 inhibitor (e.g., CIGB-325) is immobilized on beads (e.g., agarose beads).

-

Lysate Incubation: The immobilized inhibitor is incubated with cell lysates from infected or uninfected cells to allow for binding of interacting proteins.

-

Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are then eluted.

-

Analysis: The eluted proteins are analyzed by Western blotting with antibodies against specific proteins of interest (e.g., CK2α, viral N protein) or by mass spectrometry for a broader identification of interacting partners.[4]

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of antiviral action of CK2 inhibitors.

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of CK2 inhibitors.

Conclusion

The inhibition of protein kinase CK2 represents a promising and viable strategy for the development of host-directed antiviral therapies. The available data on compounds like CX-4945 and CIGB-325 demonstrate clear in vitro antiviral activity against a range of viruses, particularly coronaviruses. The multifaceted mechanism of action, which involves the disruption of essential viral protein phosphorylation and the modulation of host signaling pathways, underscores the potential for broad-spectrum efficacy and a high barrier to resistance. Further research, including in vivo studies and the exploration of novel and more potent CK2 inhibitors, is warranted to fully realize the therapeutic potential of targeting this key host kinase in the fight against viral diseases.

References

- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Targeting of Protein Kinase CK2 Elicits Antiviral Activity on Bovine Coronavirus Infection - ProQuest [proquest.com]

- 6. CK2 Inhibitors Increase the Sensitivity of HSV-1 to Interferon-β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: The Impact of CK2 Inhibition by Silmitasertib (CX-4945) on Cell Cycle Progression and Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the molecular mechanisms and cellular consequences of inhibiting Protein Kinase CK2 with the potent and selective inhibitor, Silmitasertib (CX-4945). It focuses on the compound's impact on cell cycle regulation and the induction of apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Protein Kinase CK2 and the Inhibitor CX-4945

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is essential for cell viability and proliferation.[1][2] It is a pleiotropic kinase with hundreds of substrates, positioning it as a master regulator of numerous cellular processes, including cell cycle progression, DNA repair, and apoptosis.[3] CK2 is typically a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits.[3] Its expression and activity are frequently elevated in a wide range of cancers, where it contributes to the malignant phenotype by promoting cell growth and suppressing apoptosis.[4][5] This makes CK2 an attractive therapeutic target in oncology.[6]

Silmitasertib (CX-4945) is a first-in-class, orally bioavailable, and highly selective ATP-competitive inhibitor of the CK2 protein kinase.[6][7] With an IC50 of 1 nM in cell-free assays, it potently targets the CK2α catalytic subunit, disrupting its ability to phosphorylate downstream substrates.[7] By inhibiting CK2, CX-4945 disrupts critical pro-survival signaling pathways, leading to anti-proliferative and pro-apoptotic effects in tumor cells.[8][9] This guide details the specific impact of CX-4945 on cell cycle checkpoints and apoptotic machinery.

Quantitative Data Summary

The following tables summarize the quantitative effects of CX-4945 on cell cycle distribution and apoptosis induction in various cancer cell lines.

Table 1: Effect of CX-4945 on Cell Cycle Progression in DLD1 Colorectal Cancer Cells

Cells were treated with 25 µM Silmitasertib. Data represents the percentage of cells in each phase of the cell cycle.

| Treatment Time | Cell Cycle Phase | % of Cells (Control) | % of Cells (CX-4945) |

| 16 hours | Sub-G0 | ~2% | ~2% |

| G0/G1 | ~55% | ~45% | |

| S | ~23% | ~28% | |

| G2/M | ~20% | ~25% | |

| 24 hours | Sub-G0 | ~3% | ~3% |

| G0/G1 | ~58% | ~35% | |

| S | ~20% | ~22% | |

| G2/M | ~19% | ~40% | |

| 48 hours | Sub-G0 | ~4% | ~10% |

| G0/G1 | ~60% | ~20% | |

| S | ~15% | ~15% | |

| G2/M | ~21% | ~55% |

*(p < 0.05 compared to control). Data is derived from studies on DLD1 colorectal cancer cells, which show a significant G2/M arrest following treatment.[10][11]

Table 2: Induction of Apoptosis by CX-4945 in A549/DDP Lung Cancer Cells

Cells were treated for 24 hours with increasing concentrations of CX-4945. Data represents the percentage of apoptotic cells as determined by flow cytometry.

| CX-4945 Concentration (µM) | % Apoptotic Cells |

| 0 (Control) | 4.78% |

| 5 | 5.69% |

| 10 | 6.08% |

| 15 | 6.87% |

| 20 | 13.59% |

Data indicates a dose-dependent increase in apoptosis in the cisplatin-resistant A549/DDP cell line.[12]

Signaling Pathways and Mechanisms of Action

CX-4945 exerts its effects by inhibiting CK2, which in turn modulates a complex network of signaling pathways that govern cell cycle progression and survival.

CK2 Signaling and Inhibition by CX-4945

CK2 phosphorylates and regulates key proteins in pro-survival pathways, most notably the PI3K/Akt/mTOR cascade. By phosphorylating Akt at Serine 129, CK2 promotes its full activation, leading to downstream signaling that enhances cell proliferation and inhibits apoptosis.[4][7] CX-4945, as an ATP-competitive inhibitor, blocks this initial phosphorylation event, effectively dampening the entire pathway.

Impact on Cell Cycle Regulators

The induction of G2/M arrest by CX-4945 is a common outcome in many cancer cell lines.[1][11][13] This is achieved through the modulation of key cell cycle regulators:

-

Polo-like Kinase 1 (PLK1): CK2 inhibition has been shown to increase the levels of phosphorylated (active) PLK1. While seemingly counterintuitive, this can lead to mitotic catastrophe and G2 arrest in certain contexts.[13]

-

p21: CX-4945 treatment can increase the total levels of the cell cycle inhibitor p21, which prevents the transition from G2 to mitosis.[7][13]

-

p53: The tumor suppressor p53, a critical regulator of cell cycle arrest and apoptosis, is often suppressed by CK2. Inhibition by CX-4945 can lead to p53 stabilization or altered activity, contributing to cell cycle arrest.[13]

Induction of Apoptosis

CX-4945 robustly induces apoptosis through multiple mechanisms:

-

Caspase Activation: Treatment leads to the cleavage and activation of executioner caspases, such as Caspase-3, and the subsequent cleavage of its substrates like PARP (Poly (ADP-ribose) polymerase).[1][9][13]

-

Bcl-2 Family Modulation: Inhibition of the CK2/Akt pathway leads to the functional activation of pro-apoptotic proteins like Bax, allowing it to dissociate from anti-apoptotic partners like Bcl-xL.[13]

-

Death Receptor Upregulation: In some cell types, CX-4945 can increase the expression of death receptors like DR-4, sensitizing cells to extrinsic apoptotic signals.[9]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to CX-4945.

Protocol 1: Cell Cycle Analysis via Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Culture and Treatment: Plate cells (e.g., DLD1, TFK-1) in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of CX-4945 (e.g., 15-25 µM) or vehicle control (DMSO) for specified time points (e.g., 16, 24, 48 hours).

-

Cell Harvest: Aspirate the media and wash cells with ice-cold PBS. Detach the cells using trypsin-EDTA, then collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 300 µL of ice-cold PBS. While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise to the cell suspension for fixation.

-

Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.

-

Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence of propidium iodide, allowing for the quantification of cells in each cycle phase.[13]

Protocol 2: Apoptosis Assay via Annexin V-FITC/PI Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with CX-4945 or vehicle as described in the cell cycle protocol.

-

Cell Harvest: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

-

Staining: Add 5 µL of FITC Annexin V and 1 µL of the 100 µg/mL Propidium Iodide (PI) working solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate at room temperature for 15-20 minutes in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the stained cells by flow cytometry within 1 hour.[14]

Protocol 3: Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect changes in the levels and phosphorylation status of key proteins in the CK2 signaling pathway.

-

Cell Lysis: After treatment with CX-4945, wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[4]

-

Protein Quantification: Scrape the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a Bradford or BCA protein assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-p-Akt (S129), anti-cleaved Caspase-3, anti-p21) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[4][15]

Visualized Workflows and Relationships

Experimental Workflow for Cell Cycle Analysis

The following diagram outlines the typical workflow for investigating the effect of CX-4945 on the cell cycle.

Logical Flow: From CK2 Inhibition to Cell Fate

This diagram illustrates the logical progression from the molecular action of CX-4945 to the ultimate cellular outcomes of cell cycle arrest and apoptosis.

Conclusion